(2-Bromo-4-methylphenyl)methanamine hydrochloride
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Overview
Description
(2-Bromo-4-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11BrClN. It is commonly used in various chemical reactions and research applications due to its unique properties. The compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a methanamine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methanamine hydrochloride typically involves the bromination of 4-methylbenzylamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the phenyl ring. The brominated product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters are crucial to maintain the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methanamine group to a primary amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylmethanamines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include 2-bromo-4-methylbenzaldehyde or 2-bromo-4-methylbenzoic acid.
Reduction Reactions: Products include 4-methylphenylmethanamine or 2-bromo-4-methylphenylmethanamine.
Scientific Research Applications
(2-Bromo-4-methylphenyl)methanamine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methanamine group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-chlorophenyl)methanamine hydrochloride: Similar structure with a chlorine atom instead of a methyl group.
(2-Bromo-3-methylphenyl)methanamine hydrochloride: Similar structure with the methyl group at the 3-position instead of the 4-position.
Uniqueness
(2-Bromo-4-methylphenyl)methanamine hydrochloride is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and binding properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4H,5,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLXVHPXCYAATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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